molecular formula C18H20N2S2 B2439735 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione CAS No. 154200-54-1

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione

Cat. No. B2439735
CAS RN: 154200-54-1
M. Wt: 328.49
InChI Key: SWSBLFQOONPXFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione and similar compounds has been reported in the literature . The synthesis involves domino-reactions in water . The structure of the new derivatives is confirmed by NMR and ESI-MS spectra .


Molecular Structure Analysis

The molecule contains a total of 44 bonds. There are 24 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .

Future Directions

The future directions for research on 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione could include further studies to optimize its structure, detect its bio-targets and in vivo activity . It could also include exploring its potential for drug development, catalyst, and its applications in various fields such as medicine, materials science, and environmental studies.

Mechanism of Action

Target of Action

Compounds with the 3,5-disubstituted tetrahydro-2h-1,3,5-thiadiazine-2-thione scaffold, to which this compound belongs, have been known for their antiprotozoal , antibacterial , antifungal , anthelmintic , and tuberculostatic properties . This suggests that the compound may interact with a variety of biological targets, depending on the specific substituents present.

Mode of Action

The thiadiazine scaffold has been used in the design of drug delivery systems (ddss) due to its high lipid solubility and enzymatic rate of hydrolysis . This suggests that the compound may interact with its targets by enhancing cellular uptake through improved lipophilicity .

Biochemical Pathways

Given the broad range of biological activities associated with the thiadiazine scaffold , it is likely that the compound affects multiple pathways, potentially including those involved in microbial growth and proliferation.

Pharmacokinetics

The thiadiazine scaffold is known for its high lipid solubility and enzymatic rate of hydrolysis , which may influence the compound’s bioavailability and pharmacokinetic profile.

Result of Action

Compounds with the thiadiazine scaffold have been used for arteriosclerosis treatment and in antiepileptic pro-drugs , suggesting that the compound may have a range of effects at the molecular and cellular levels.

Action Environment

One study suggests that water plays an active role in the reaction mechanism that promotes intramolecular cyclization , indicating that the compound’s action may be influenced by the presence of water.

properties

IUPAC Name

3-benzyl-5-(2-phenylethyl)-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S2/c21-18-20(13-17-9-5-2-6-10-17)14-19(15-22-18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSBLFQOONPXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CSC(=S)N1CC2=CC=CC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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